![molecular formula C6H10N2O2 B14766412 (1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)
(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S)-3-oxa-7,9-diazabicyclo[331]nonan-6-one is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one typically involves the formation of the bicyclic ring system through a series of chemical reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one include:
- (1S,5S)-3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- (1S,5S)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- (1S,5S)-3-benzoyl-3-azabicyclo[3.3.1]nonan-6-one .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of oxygen and nitrogen atoms within the bicyclic ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-5-3-10-2-4(8-5)1-7-6/h4-5,8H,1-3H2,(H,7,9) |
Clave InChI |
JKKVSLDJZWHLOS-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC(N2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



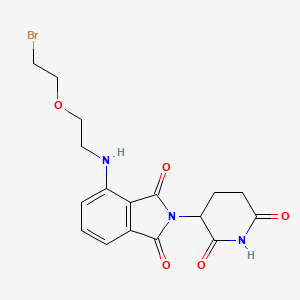
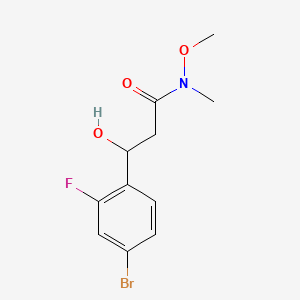
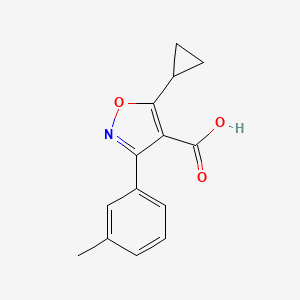
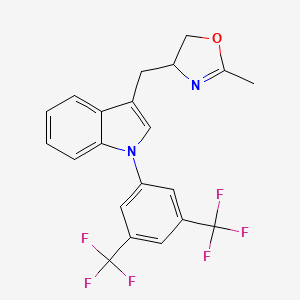
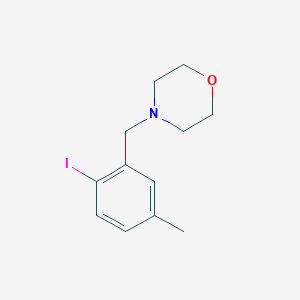
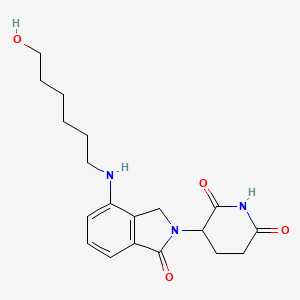
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

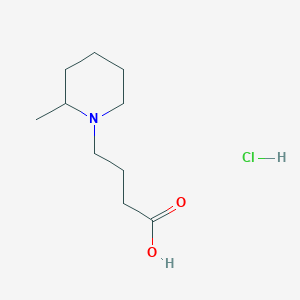
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)



